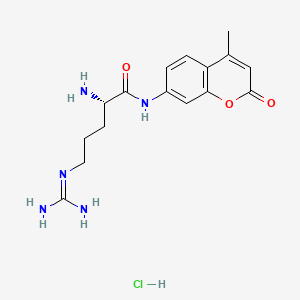

Chlorhydrate de L-arginine-7-amido-4-méthylcoumarine

Vue d'ensemble

Description

L-Arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic compound widely used in scientific researchThe compound is derived from the naturally occurring amino acid L-arginine and features a coumarin moiety, which is responsible for its fluorescent properties .

Applications De Recherche Scientifique

L-Arginine-7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:

Biochemistry: Used as a substrate to study the activity of proteases like cathepsin H and aminopeptidases

Physiology: Helps in understanding protein degradation pathways and enzyme kinetics.

Pharmacology: Utilized in drug discovery and development to screen for protease inhibitors.

Industry: Employed in the production of diagnostic kits and research reagents.

Mécanisme D'action

Target of Action

L-Arginine-7-amido-4-methylcoumarin hydrochloride is a specific substrate for the enzyme cathepsin H . Cathepsin H is a lysosomal cysteine protease that plays a significant role in protein degradation .

Mode of Action

The interaction of L-Arginine-7-amido-4-methylcoumarin hydrochloride with cathepsin H is characterized by the binding of the L-arginine moiety of the compound to the active site of the enzyme . This interaction leads to the cleavage of the compound, releasing a fluorescent product that can be detected .

Biochemical Pathways

The action of L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily affects the protein degradation pathway within the lysosome . The downstream effects include the regulation of various cellular processes, including cell growth and repair .

Pharmacokinetics

The compound is soluble in acetic acid and water , which suggests it may have good bioavailability

Result of Action

The molecular effect of L-Arginine-7-amido-4-methylcoumarin hydrochloride’s action is the cleavage of the compound, resulting in the release of a fluorescent product . This fluorescence can be used as a measure of cathepsin H activity . On a cellular level, the activity of cathepsin H, regulated by the presence of L-Arginine-7-amido-4-methylcoumarin hydrochloride, can influence various cellular processes, including cell growth and repair .

Action Environment

The action of L-Arginine-7-amido-4-methylcoumarin hydrochloride is influenced by environmental factors such as pH. The fluorescence of the product released upon cleavage of the compound is unaffected by pH over the range of pH 4 to pH 7.1 . This suggests that the compound can be effectively used in a variety of biological environments.

Analyse Biochimique

Biochemical Properties

L-Arginine-7-amido-4-methylcoumarin hydrochloride interacts specifically with the enzyme cathepsin H . The nature of this interaction is that of a substrate with its enzyme, where the compound is processed by cathepsin H .

Cellular Effects

As a substrate for cathepsin H, it may influence cell function through its interactions with this enzyme .

Molecular Mechanism

L-Arginine-7-amido-4-methylcoumarin hydrochloride exerts its effects at the molecular level through its interactions with cathepsin H . As a substrate, it is processed by this enzyme, potentially leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

L-Arginine-7-amido-4-methylcoumarin hydrochloride is involved in the metabolic pathway of cathepsin H . It interacts with this enzyme as a substrate, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the coupling of L-arginine with 7-amino-4-methylcoumarin. This reaction is facilitated by the use of coupling agents such as carbodiimides or activated esters. The reaction conditions often include a solvent like dimethylformamide (DMF) or dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the reaction mixture .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the process likely involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when used as a substrate for proteases like cathepsin H. The hydrolysis of the amide bond releases 7-amino-4-methylcoumarin, which can be detected due to its fluorescent properties .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using cathepsin H or other proteases.

Oxidation and Reduction: Not commonly involved in the reactions of this compound.

Substitution: The compound itself is not typically involved in substitution reactions.

Major Products Formed

The primary product formed from the hydrolysis of L-Arginine-7-amido-4-methylcoumarin hydrochloride is 7-amino-4-methylcoumarin, which is fluorescent and can be easily detected in biochemical assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Leucine-7-amido-4-methylcoumarin hydrochloride

- Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride

- Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride

- 7-Amino-4-methylcoumarin

Uniqueness

L-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specificity for cathepsin H, making it a valuable tool in studying this particular enzyme. Other similar compounds may target different proteases or have varying fluorescent properties .

Activité Biologique

L-Arginine-7-amido-4-methylcoumarin hydrochloride (Arg-AMC) is a synthetic fluorogenic substrate that plays a significant role in various biochemical assays, particularly in the study of proteases. This compound is utilized extensively in research due to its ability to provide quantitative data on enzyme activities, particularly those involving cathepsins and aminopeptidases.

- Molecular Formula : C₁₆H₂₁N₅O₃·2HCl

- Molecular Weight : 404.30 g/mol

- CAS Number : 113712-08-6

Enzyme Substrate

Arg-AMC is recognized as an excellent fluorogenic substrate for the quantitative determination of various enzymes, notably:

- Cathepsin H : A cysteine protease involved in protein degradation and processing.

- Aminopeptidase B : An enzyme that cleaves amino acids from the N-terminal end of peptides.

The cleavage of Arg-AMC by these enzymes results in the release of a fluorescent product, allowing for sensitive detection and quantification of enzyme activity. The fluorescence emitted can be measured using standard fluorescence spectrometry techniques, making it a valuable tool in biochemical research.

Case Studies and Applications

- Cathepsin Activity Measurement : Research has demonstrated that Arg-AMC can be used effectively to measure cathepsin H activity in various biological samples. For instance, studies have shown that upon cleavage, Arg-AMC yields a blue fluorescent solution, facilitating easy quantification of cathepsin activity in tissue extracts .

- Protease Inhibition Studies : In studies examining the inhibition of dipeptidyl peptidase 1 (DPP1), Arg-AMC was employed to assess the impact of DPP1 inhibitors on granzyme processing in cytotoxic lymphocytes. The findings indicated that while DPP1 inhibition affected granzyme activity, it did not significantly impair cytotoxic functions in human T cells compared to mouse models .

- Fluorogenic Substrate for Serine Proteases : Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride, a derivative of Arg-AMC, has been utilized as a sensitive substrate for papain and trypsin. This application underscores the versatility of Arg-AMC derivatives in studying various proteolytic enzymes .

The biological activity of L-Arginine-7-amido-4-methylcoumarin hydrochloride is primarily attributed to its structure, which mimics natural substrates for proteases. Upon hydrolysis by specific enzymes, the amido bond is cleaved, releasing 7-amido-4-methylcoumarin (AMC), which fluoresces upon excitation. This property allows researchers to monitor enzymatic reactions in real-time.

Data Table: Comparative Analysis of Substrate Specificity

| Substrate Name | Target Enzymes | Fluorescence Emission | Application Area |

|---|---|---|---|

| Arg-AMC | Cathepsin H | Blue light | Enzyme activity assays |

| BAAMC | Papain, Trypsin | Green light | Protease inhibition studies |

| L-Ala-AMC | Aminopeptidases | Blue light | Detection of bacterial contamination |

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLMUQNBZRXRHD-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585054 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-16-1 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.